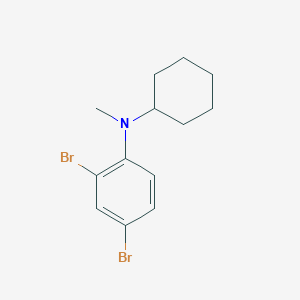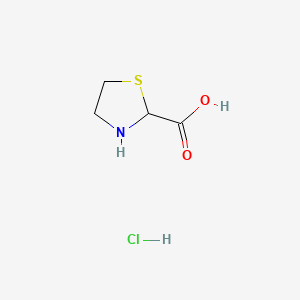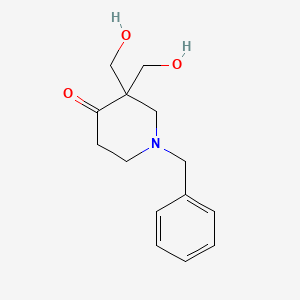
4'-Chloro-2'-fluoro-2-aminobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-2’-fluoro-2-aminobiphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chloro group at the 4’ position, a fluoro group at the 2’ position, and an amino group at the 2 position on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-chloro-2’-fluoro-2-aminobiphenyl typically involves multi-step reactions. One common method includes the Suzuki-Miyaura coupling reaction, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of 4’-chloro-2’-fluoro-2-aminobiphenyl may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. For instance, the use of continuous flow reactors can enhance the efficiency of the Suzuki-Miyaura coupling reaction. Additionally, the purification steps, such as recrystallization or chromatography, are scaled up to handle larger quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4’-Chloro-2’-fluoro-2-aminobiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or amines, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted biphenyl derivatives, nitro compounds, and reduced amines. These products can further undergo additional chemical transformations to yield a wide range of functionalized biphenyl compounds .
Aplicaciones Científicas De Investigación
4’-Chloro-2’-fluoro-2-aminobiphenyl has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers
Mecanismo De Acción
The mechanism of action of 4’-chloro-2’-fluoro-2-aminobiphenyl involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the chloro and fluoro groups enhances the compound’s binding affinity and specificity towards these targets. Additionally, the amino group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the enzyme-inhibitor complex .
Comparación Con Compuestos Similares
4’-Chloro-2’-fluoro-2-aminobiphenyl can be compared with other biphenyl derivatives such as:
4’-Chloro-2-aminobiphenyl: Lacks the fluoro group, which may result in different reactivity and binding properties.
2’-Fluoro-2-aminobiphenyl: Lacks the chloro group, affecting its chemical stability and interaction with molecular targets.
4’-Chloro-2’-methyl-2-aminobiphenyl: The presence of a methyl group instead of a fluoro group can alter the compound’s hydrophobicity and biological activity.
The uniqueness of 4’-chloro-2’-fluoro-2-aminobiphenyl lies in the combined presence of the chloro, fluoro, and amino groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
627086-26-4 |
|---|---|
Fórmula molecular |
C12H9ClFN |
Peso molecular |
221.66 g/mol |
Nombre IUPAC |
2-(4-chloro-2-fluorophenyl)aniline |
InChI |
InChI=1S/C12H9ClFN/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15/h1-7H,15H2 |
Clave InChI |
VMZSXDXCKMYSAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



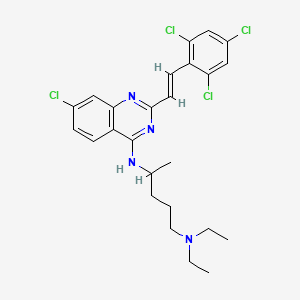
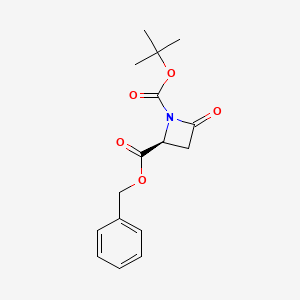

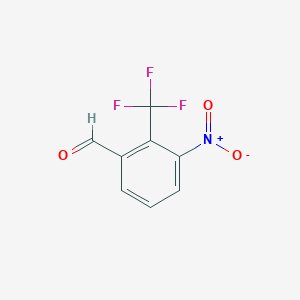
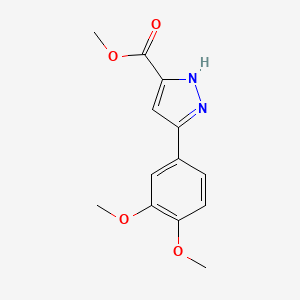
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)
![1,2-Ethanediamine, N,N'-bis[1-(2-pyridinyl)ethylidene]-](/img/structure/B14143660.png)
![1-[[4-(Trifluoromethyl)phenyl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B14143666.png)

